8-(p-Sulfophenyl)theophylline hydrate
Overview
Description
8-(p-Sulfophenyl)theophylline hydrate is a useful research compound. Its molecular formula is C13H14N4O6S and its molecular weight is 354.34 g/mol. The purity is usually 95%.
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Scientific Research Applications
Adenosine Receptor Antagonism
8-(p-Sulfophenyl)theophylline has been identified as a potent and water-soluble adenosine antagonist. It enhances the potency of 8-phenyltheophylline as an adenosine antagonist and is more potent than theophylline at adenosine receptors (Daly et al., 1985).
Neurological Effects
In studies involving guinea pig ileum longitudinal muscle, 8-(p-Sulfophenyl)theophylline was found to increase acetylcholine release and enhance contractile responses, suggesting a prejunctional effect via increased transmitter release. This derivative of theophylline acts selectively on extracellular adenosine receptors and lacks phosphodiesterase inhibition due to negligible intracellular penetration (Gustafsson, 1984).
Respiratory Function Recovery
Research on rats has shown that 8-(p-Sulfophenyl)theophylline, in contrast to other alkylxanthines, is ineffective in restoring respiratory function after cervical spinal cord injury. This suggests a lack of central nervous system access for this compound (Nantwi & Goshgarian, 2001).
Pharmacological Interactions
Studies on the metabolism of theophylline by human liver microsomes indicate that 8-(p-Sulfophenyl)theophylline, along with other theophylline derivatives, is involved in various metabolic pathways mediated by cytochrome P-450 isozymes (Robson et al., 1988).
Sleep Apnea Regulation
In rat studies, 8-(p-Sulfophenyl)theophylline has been used as a peripheral adenosine A1 receptor blocker to understand the role of adenosine in regulating sleep apneas. This compound's administration did not affect apnea expression, indicating its peripheral action and the limited role of endogenous adenosine in sleep apnea under baseline conditions (Carley & Radulovacki, 1999).
Properties
IUPAC Name |
4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)benzenesulfonic acid;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O5S.H2O/c1-16-11-9(12(18)17(2)13(16)19)14-10(15-11)7-3-5-8(6-4-7)23(20,21)22;/h3-6H,1-2H3,(H,14,15)(H,20,21,22);1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQOEZBHENEBEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=C(C=C3)S(=O)(=O)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>53.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID46500417 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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